molecular formula C10H14O4 B7801525 1,4-Butanediol diacrylate CAS No. 52277-33-5

1,4-Butanediol diacrylate

Cat. No.: B7801525
CAS No.: 52277-33-5
M. Wt: 198.22 g/mol
InChI Key: JHWGFJBTMHEZME-UHFFFAOYSA-N
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Description

1,4-Butanediol diacrylate, also known as tetramethylene diacrylate, is a chemical compound with the molecular formula C10H14O4. It is characterized by two acrylate functional groups attached to a 1,4-butanediol backbone. This compound is commonly used in the production of coatings, adhesives, and sealants due to its ability to form cross-linked polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol diacrylate is typically synthesized through the esterification of 1,4-butanediol with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature range of 70-90°C for 20-40 minutes, followed by further heating to complete the reaction over several hours . The reaction can be summarized as follows:

HOCH2CH2CH2CH2OH+2CH2=CHCOOHCH2=CHCOOCH2CH2CH2CH2OCOCH=CH2+2H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCOCH}=\text{CH}_2 + 2\text{H}_2\text{O} HOCH2​CH2​CH2​CH2​OH+2CH2​=CHCOOH→CH2​=CHCOOCH2​CH2​CH2​CH2​OCOCH=CH2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction is carried out in the presence of a polymerization inhibitor such as hydroquinone to prevent premature polymerization. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol diacrylate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes in the presence of free radicals, UV light, or heat to form cross-linked polymers.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 1,4-butanediol and acrylic acid.

    Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV light in the presence of photoinitiators.

    Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions.

    Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures in the presence of a base or acid catalyst.

Major Products

    Polymerization: Cross-linked polyacrylate networks.

    Hydrolysis: 1,4-Butanediol and acrylic acid.

    Addition Reactions: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

1,4-Butanediol diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,4-butanediol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups react with free radicals or nucleophiles to form stable covalent bonds, resulting in the formation of cross-linked polymer networks. These networks impart desirable mechanical properties such as flexibility, elasticity, and durability to the final product .

Comparison with Similar Compounds

1,4-Butanediol diacrylate can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of flexibility and mechanical strength.

Properties

IUPAC Name

4-prop-2-enoyloxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWGFJBTMHEZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-24-7, 110911-62-1, 52277-33-5
Record name 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25067-24-7
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
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Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID6044779
Record name 1,4-Butanediol diacrylate
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Molecular Weight

198.22 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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CAS No.

1070-70-8, 31442-13-4, 52277-33-5
Record name 1,4-Butanediol, diacrylate
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Record name Butanediol diacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, diester with butanediol
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Record name 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester
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Record name 2-Propenoic acid, diester with butanediol
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Record name Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]-
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Record name 1,4-Butanediol diacrylate
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Record name 1,4-butanediyl diacrylate
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Record name Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]-
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Record name TETRAMETHYLENE GLYCOL DIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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